

# Elemental Astatine: A Comprehensive Technical Guide to its Fundamental Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Astatine (At), atomic number 85, is the rarest naturally occurring element on Earth, found only as a short-lived product of radioactive decay.[1][2] Its extreme instability and scarcity present significant challenges to its study, yet its unique properties as a heavy halogen with emerging metallic characteristics make it a subject of considerable interest, particularly in the field of nuclear medicine.[3][4] This guide provides an in-depth overview of the fundamental chemical properties of elemental astatine, summarizing the current state of knowledge derived from both experimental and theoretical investigations. It is intended to serve as a core resource for researchers, scientists, and drug development professionals working with or exploring the potential of this enigmatic element.

## **Atomic and Physical Properties**

The bulk physical properties of astatine have been largely inferred from its position in the periodic table as the heaviest known halogen, as macroscopic quantities sufficient for direct measurement would be instantly vaporized by the intense heat of its own radioactivity.[1] Theoretical calculations and tracer studies form the basis of our understanding of its physical characteristics.[2]

Table 1: Summary of Atomic and Physical Properties of Astatine



Property	Value	Notes	
Atomic Number	85	[1]	
Atomic Weight (most stable isotope)	[5] u [6]		
Electron Configuration	[Xe] 4f <sup>14</sup> 5d <sup>10</sup> 6s <sup>2</sup> 6p <sup>5</sup>	[7]	
Electronegativity (Pauling Scale)	2.2	[1][8][9]	
First Ionization Potential	9.31751(8) eV	[10][11]	
Electron Affinity	233 kJ/mol	[1]	
Melting Point (predicted)	302 °C (575 K)	[7][12][13]	
Boiling Point (predicted)	337 °C (610 K)	[7][12][13][14]	
Density (predicted)	~7 g/cm³	[7]	
Appearance (predicted)	Black, metallic solid	[13]	
Crystal Structure (predicted)	Orthorhombic (diatomic, At <sub>2</sub> ) or face-centered cubic (monatomic)	[1][15]	

## **Chemical Reactivity and Bonding**

The chemistry of astatine is investigated using tracer amounts, typically at concentrations below  $10^{-10}$  M, where interactions with impurities and container surfaces can significantly influence experimental outcomes.[1][2] It exhibits chemical behavior intermediate between that of the halogens (particularly iodine) and metals.[16]

Astatine is the least reactive of the halogens.[6][16][17] It is known to exist in several oxidation states, ranging from -1 to +7.[1][16][18] The astatide ion (At<sup>-</sup>) can be formed by reduction with agents like sulfur dioxide or zinc.[2][19] In aqueous solutions, astatine can also form cationic species.[1]



It reacts with other halogens to form interhalogen compounds such as AtI, AtBr, and AtCI.[1] Astatine also reacts with hydrogen to form hydrogen astatide (HAt), which is analogous to other hydrogen halides.[6][18] A variety of organoastatine compounds have been synthesized, including astatobenzene (C<sub>6</sub>H<sub>5</sub>At).[1][20]

## **Isotopes and Decay Properties**

All known isotopes of astatine are radioactive.[20] There are 39 known isotopes with mass numbers ranging from 191 to 229.[13] The most stable isotope is astatine-210 with a half-life of 8.1 hours.[1][20] For medical applications, particularly targeted alpha therapy, astatine-211 is the most important isotope due to its 7.2-hour half-life and its decay via alpha emission and electron capture, without long-lived radioactive daughters.[4][21]

Table 2: Properties of Key Astatine Isotopes

Isotope	Half-Life	Primary Decay Mode(s)	Decay Product(s)
<sup>209</sup> At	5.41 h	α, EC	<sup>205</sup> Bi, <sup>209</sup> P0
<sup>210</sup> At	8.1 h	α, β+, EC	<sup>206</sup> Bi, <sup>210</sup> Po
<sup>211</sup> At	7.214 h	α, EC	<sup>207</sup> Bi, <sup>211</sup> Po
<sup>217</sup> At	32.3 ms	α, β-	<sup>213</sup> Bi, <sup>217</sup> Rn
<sup>218</sup> At	1.5 s	α, β-	<sup>214</sup> Bi, <sup>218</sup> Rn
<sup>219</sup> At	56 s	α, β-	<sup>215</sup> Bi, <sup>219</sup> Rn

Data sourced from various nuclear data repositories.

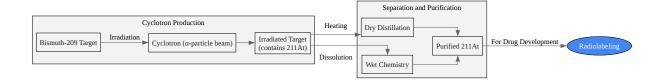
## **Experimental Protocols**Production of Astatine-211

The most common method for producing a statine-211 is the bombardment of a bismuth-209 target with alpha particles in a cyclotron.[8][13][18]



- Target Preparation: A thin layer of metallic bismuth-209 is deposited onto a backing plate, typically made of aluminum.[3][22]
- Irradiation: The bismuth target is irradiated with an alpha particle beam, typically with an energy of ~28-29 MeV.[7][8][13] The nuclear reaction is: <sup>209</sup>Bi(α, 2n)<sup>211</sup>At.[7][13]
- Cooling: The target is allowed to cool to allow short-lived, unwanted radionuclides to decay.

  [3]
- Separation and Purification: The astatine-211 is then separated from the bulk bismuth target material. Two primary methods are employed:
  - Dry Distillation: The irradiated target is heated in a furnace (typically 650-800 °C), causing
    the more volatile astatine to vaporize.[15] The astatine vapor is then collected on a cold
    surface. This method is often preferred due to its simplicity and the high purity of the final
    product.[7]
  - Wet Chemistry: This method involves dissolving the bismuth target in an acid, such as
    concentrated nitric acid.[1][18] The astatine is then separated from the bismuth through
    techniques like solvent extraction or chromatography.[1][12][16][19]



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Caption: Workflow for the production and separation of Astatine-211.

### Synthesis of Astatobenzene



Astatobenzene is a key precursor for the synthesis of more complex astatinated organic molecules.

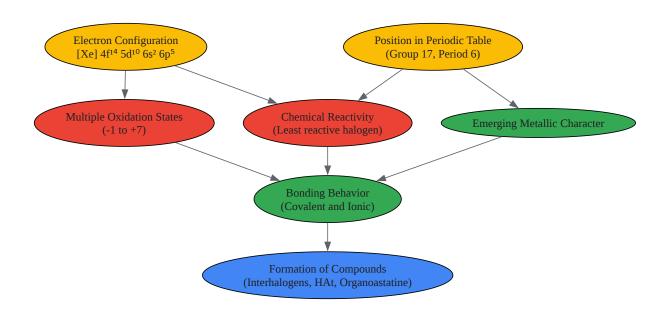
The synthesis of astatobenzene typically involves the reaction of a suitable organometallic precursor with an electrophilic astatine species. One common method is astatodestannylation.

- Precursor: A trialkylstannylbenzene derivative (e.g., trimethylstannylbenzene) is used as the starting material.
- Astatination: The precursor is reacted with an electrophilic astatine source, such as astatine in the presence of an oxidizing agent (e.g., N-iodosuccinimide). The astatine atom displaces the trialkylstannyl group to form astatobenzene.
- Purification: The astatobenzene is purified from the reaction mixture, often using highperformance liquid chromatography (HPLC).

# Logical Relationships of Astatine's Chemical Properties

The chemical properties of astatine are a consequence of its electronic structure and its position in the periodic table.





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Caption: Logical relationships of astatine's chemical properties.

### Conclusion

Astatine, despite its elusiveness, presents a fascinating area of chemical research. Its properties as a heavy halogen with metallic tendencies offer unique opportunities for fundamental chemical studies and for the development of novel radiopharmaceuticals. Continued research into the production, separation, and chemical manipulation of astatine will be crucial for unlocking its full potential in science and medicine. This guide provides a foundational understanding of its core chemical properties to aid in these future endeavors.

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